

An In-depth Technical Guide to 2,4-Dibromoaniline: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dibromoaniline**

Cat. No.: **B146533**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,4-Dibromoaniline**, a key intermediate in the synthesis of various organic compounds. The information is presented to support research, development, and safety assessments involving this compound.

General Information

2,4-Dibromoaniline is a halogenated aromatic amine consisting of an aniline ring substituted with two bromine atoms at the 2 and 4 positions.^{[1][2]} It appears as a white to light yellow or beige crystalline solid or powder with a faint odor.^{[1][2]} This compound is a crucial building block in the production of dyes, agrochemicals, pharmaceuticals, and flame retardants.^{[1][3]}

Physical Properties

The physical properties of **2,4-Dibromoaniline** are summarized in the table below, providing a clear reference for experimental and process design.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ Br ₂ N	[4][5][6]
Molecular Weight	250.92 g/mol	[2][4][5]
Appearance	White to light yellow/brown/grey crystalline powder or crystals	[1][2][6]
Melting Point	76.5-82.5 °C	[5][6]
Boiling Point	264.8 ± 20.0 °C at 760 mmHg; 156 °C at 24 mmHg	[5][7]
Density	2.0 ± 0.1 g/cm ³ to 2.26 g/cm ³	[5][7]
pKa	1.83 ± 0.10	[1]
Flash Point	114.0 ± 21.8 °C	[5]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C	[5][7]
LogP	3.26	[5]

Solubility: **2,4-Dibromoaniline** is sparingly soluble in water.[1] It is soluble in ether and aqueous hydrochloric acid.[8] The basicity of the amino group allows it to react with strong acids like HCl to form a more soluble hydrochloride salt.[8]

Chemical Properties and Reactivity

Structure and Reactivity: The chemical behavior of **2,4-Dibromoaniline** is dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atoms. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[9][10] Since the para position and one ortho position are already occupied by bromine atoms, the remaining ortho position (position 6) is highly activated for further electrophilic substitution.

Key Reactions:

- Further Bromination: Reaction with excess bromine water can lead to the formation of 2,4,6-tribromoaniline.[9][10]
- Cross-Coupling Reactions: It serves as a substrate in palladium-catalyzed ortho-selective cross-coupling reactions with Grignard reagents, enabling the synthesis of more complex organic molecules.[2]
- Synthesis of Heterocycles: It is a starting material for synthesizing substituted 2-mercaptobenzimidazoles.
- Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

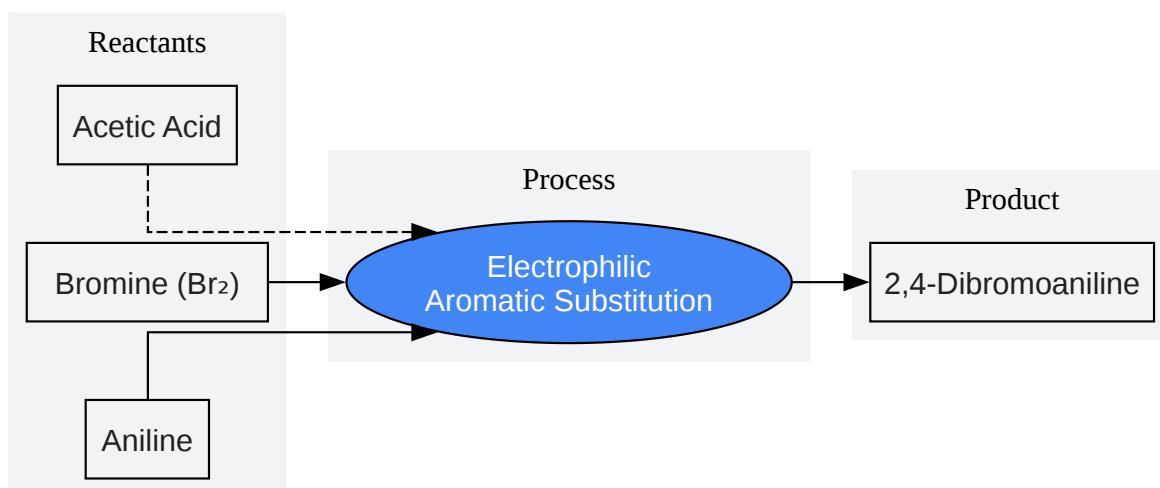
Stability: **2,4-Dibromoaniline** is stable at room temperature in closed containers under normal storage and handling conditions.[1] It should be stored below +30°C.[1][3]

Spectral Data

Spectrum Type	Data Highlights	Source(s)
¹ H NMR	1H NMR data is available, showing characteristic peaks for the aromatic protons. In CDCl ₃ , signals are observed at approximately δ = 7.53 (d), 7.19 (dd), and 6.64 (d) ppm.	[11][12]
¹³ C NMR	13C NMR data is available. In CDCl ₃ , signals are observed at approximately δ = 143.3, 134.6, 131.2, 116.8, 109.7, and 109.6 ppm.	[7][11]
IR	IR spectra are available, showing characteristic absorption bands for N-H and C-Br bonds.	[7][13]
Mass Spectrometry	The mass spectrum shows a molecular ion peak corresponding to its molecular weight.	[7][14][15]

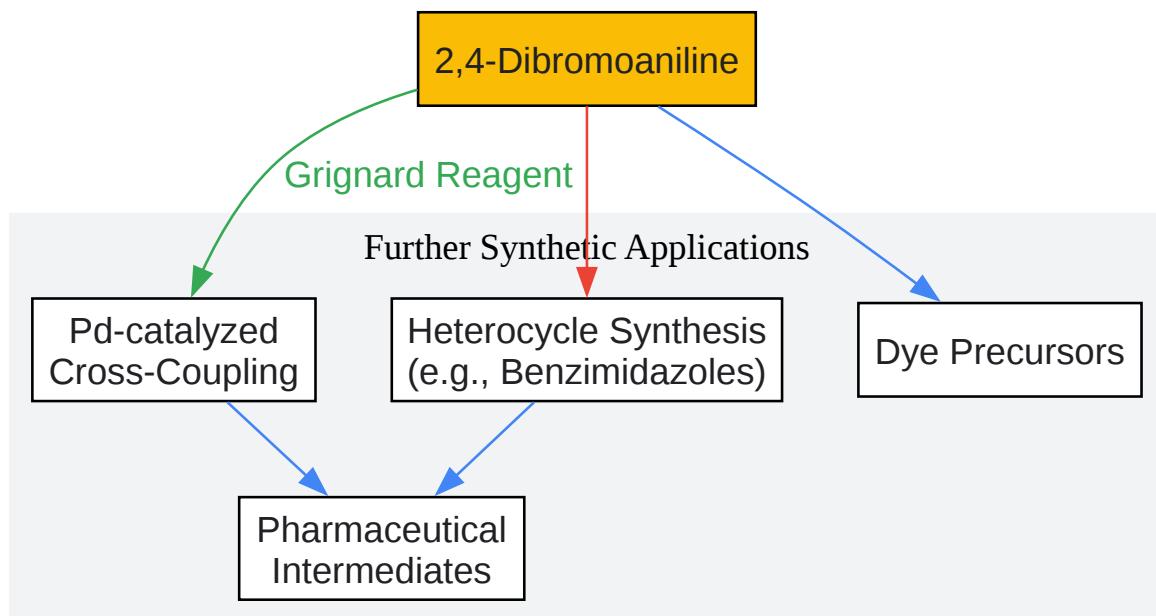
Experimental Protocols

Synthesis of **2,4-Dibromoaniline** via Bromination of an Aniline Derivative:


A common method for synthesizing **2,4-dibromoaniline** involves the electrophilic bromination of an appropriate aniline precursor.^[1] A highly practical procedure utilizes copper-catalyzed oxidative bromination.^[11]

- Materials: Aniline precursor (e.g., 2-bromoaniline or 4-bromoaniline), Sodium Bromide (NaBr), Sodium Persulfate (Na₂S₂O₈), Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Acetonitrile (CH₃CN), Water.^[11]
- Procedure (General Example):

- The aniline precursor is added to a suspension of a catalytic amount of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in a mixture of acetonitrile and water at room temperature.[11]
- The mixture is stirred for a short period.[11]
- Sodium bromide and sodium persulfate are then added in portions while cooling the reaction mixture.[11]
- After the addition is complete, the reaction is stirred for several hours at controlled temperatures (e.g., 7 °C then 25 °C).[11]
- The reaction is quenched by adding sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).[11]
- The pH is adjusted to ~9 using an aqueous base (e.g., 10% NaOH).[11]
- The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic phase is collected for further analysis and purification.[11]


Purification: The crude product can be purified by crystallization from aqueous ethanol.[3]

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,4-Dibromoaniline** from Aniline.

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of **2,4-Dibromoaniline**.

Safety and Handling

2,4-Dibromoaniline is considered hazardous and requires careful handling.

Hazard Identification:

- Acute Toxicity: Toxic if swallowed and may be harmful if inhaled or in contact with skin.[4][16][17]
- Irritation: Causes skin irritation and serious eye irritation.[4][16][17] May cause respiratory irritation.[4][17]
- Organ Toxicity: May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure.[16][17]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][16]
- Handling: Use only in a well-ventilated area or outdoors.[16][17] Do not breathe dust.[16] Wash hands and any exposed skin thoroughly after handling.[16]
- Storage: Store in a well-ventilated, dry, and cool place in a tightly closed container.[1][17] Store locked up.[16]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Buy 2,4-Dibromoaniline | 615-57-6 [smolecule.com]
- 3. 2,4-Dibromoaniline | 615-57-6 [chemicalbook.com]
- 4. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dibromoaniline | CAS#:615-57-6 | Chemsoc [chemsoc.com]
- 6. A13329.22 [thermofisher.com]
- 7. Page loading... [guidechem.com]
- 8. reddit.com [reddit.com]
- 9. Aniline Bromine Water Reaction: Product 2,4,6-Tribromoaniline [prepp.in]
- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. 2,4-Dibromoaniline(615-57-6) 1H NMR [m.chemicalbook.com]
- 13. 2,4-Dibromoaniline(615-57-6) IR Spectrum [m.chemicalbook.com]

- 14. 2,4-Dibromoaniline(615-57-6) MS spectrum [chemicalbook.com]
- 15. Benzenamine, 2,4-dibromo- [webbook.nist.gov]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dibromoaniline: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146533#2-4-dibromoaniline-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com